Cas no 55-95-8 (1,2-Ethanediyl Bismethanethiosulfonate)
1,2-Ethanediyl Bismethanethiosulfonate Chemical and Physical Properties
Names and Identifiers
-
- 1,2-Ethanediyl Bismethanethiosulfonate
- 1,2-bis-methanesulfinyl-dodecane
- 1,2-Bis-methansulfinyl-dodecan
- 1,2-Bis-methansulfonyl-dodecan
- 1,2-Bis-methansulfonylthio-aethan
- 3-Decyl-2,5-dithia-hexan-2,5-bis-sulfoxid
- Methanthiosulfonsaeure-S-diaethylenester
- S-(2-([Methyl(dioxido)sulfanyl]sulfanyl)ethyl) methanesulfonothioate #
- 1,2-bis(methylsulfonylsulfanyl)ethane
- Preparation 289
- SCHEMBL14651687
- 55-95-8
- GTLRPXXCQSUDLL-UHFFFAOYSA-N
- S,S'-Ethylene bis(methanethiosulfonate)
- 1,2-Ethanedithiol Dimethanesulfonate
- G78404
-
- Inchi: 1S/C4H10O4S4/c1-11(5,6)9-3-4-10-12(2,7)8/h3-4H2,1-2H3
- InChI Key: GTLRPXXCQSUDLL-UHFFFAOYSA-N
- SMILES: S(C)(=O)(=O)SCCSS(C)(=O)=O
Computed Properties
- Exact Mass: 249.94600
- Monoisotopic Mass: 249.94619349g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 12
- Rotatable Bond Count: 5
- Complexity: 268
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.1
- Topological Polar Surface Area: 136Ų
Experimental Properties
- Density: 1.521
- Melting Point: 116-118°C
- Boiling Point: 520.9°C at 760 mmHg
- Flash Point: 268.8°C
- Refractive Index: 1.573
- Stability/Shelf Life: Moisture and Temperature Sensitive
- PSA: 135.64000
- LogP: 2.53360
1,2-Ethanediyl Bismethanethiosulfonate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | E890350-10mg |
1,2-Ethanediyl Bismethanethiosulfonate |
55-95-8 | 10mg |
$ 138.00 | 2023-09-07 | ||
| TRC | E890350-25mg |
1,2-Ethanediyl Bismethanethiosulfonate |
55-95-8 | 25mg |
$ 213.00 | 2023-09-07 | ||
| TRC | E890350-50mg |
1,2-Ethanediyl Bismethanethiosulfonate |
55-95-8 | 50mg |
$ 402.00 | 2023-09-07 | ||
| TRC | E890350-100mg |
1,2-Ethanediyl Bismethanethiosulfonate |
55-95-8 | 100mg |
$735.00 | 2023-05-18 | ||
| TRC | E890350-250mg |
1,2-Ethanediyl Bismethanethiosulfonate |
55-95-8 | 250mg |
$1671.00 | 2023-05-18 | ||
| A2B Chem LLC | AG26254-25mg |
1,2-Ethanediyl Bismethanethiosulfonate |
55-95-8 | 95% | 25mg |
$372.00 | 2024-04-19 | |
| A2B Chem LLC | AG26254-50mg |
1,2-Ethanediyl Bismethanethiosulfonate |
55-95-8 | 95% | 50mg |
$640.00 | 2024-04-19 | |
| A2B Chem LLC | AG26254-100mg |
1,2-Ethanediyl Bismethanethiosulfonate |
55-95-8 | 95% | 100mg |
$1122.00 | 2024-04-19 | |
| A2B Chem LLC | AG26254-250mg |
1,2-Ethanediyl Bismethanethiosulfonate |
55-95-8 | 95% | 250mg |
$2480.00 | 2024-04-19 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1860335-100mg |
1,2-Ethanediyl Bismethanethiosulfonate |
55-95-8 | 100mg |
¥8306.00 | 2024-05-09 |
1,2-Ethanediyl Bismethanethiosulfonate Related Literature
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Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
-
Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
Additional information on 1,2-Ethanediyl Bismethanethiosulfonate
Introduction to 1,2-Ethanediyl Bismethanethiosulfonate (CAS No. 55-95-8)
1,2-Ethanediyl Bismethanethiosulfonate, with the chemical formula C4H8O4S4, is a sulfur-containing organic compound characterized by its unique thiosulfonate functional groups. This compound, identified by the CAS number 55-95-8, has garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile structural properties and potential applications. The presence of multiple sulfur atoms in its molecular framework imparts distinctive reactivity, making it a valuable intermediate in synthetic chemistry and a candidate for various biochemical investigations.
The compound's structure consists of two methanethiol units linked by an ethylene bridge, with thiosulfonate groups attached to each methanethiol moiety. This configuration allows for multiple possible reaction pathways, including nucleophilic substitution, oxidation-reduction reactions, and coordination with metal ions. Such reactivity has positioned 1,2-Ethanediyl Bismethanethiosulfonate as a promising building block in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents.
In recent years, the pharmaceutical industry has shown increasing interest in sulfur-containing heterocycles due to their broad spectrum of biological activities. The thiosulfonate group, in particular, has been implicated in various pharmacological effects, including anti-inflammatory, antioxidant, and antimicrobial properties. Research studies have begun to explore the potential of 1,2-Ethanediyl Bismethanethiosulfonate as a precursor for designing new drugs that target specific biological pathways. For instance, modifications of its molecular structure have been investigated for their ability to modulate enzyme activity and inhibit the growth of pathogenic microorganisms.
One notable area of research involves the use of 1,2-Ethanediyl Bismethanethiosulfonate in the development of metal-organic frameworks (MOFs) and coordination polymers. These materials are of great interest in catalysis and drug delivery systems due to their tunable porosity and surface properties. The sulfur-rich environment provided by the thiosulfonate groups facilitates strong interactions with transition metals, enabling the creation of stable and functional complexes. Such complexes have been explored for their potential in catalytic applications, such as hydrogenation reactions and oxidation processes.
Furthermore, advancements in computational chemistry have enabled more precise predictions of the behavior of 1,2-Ethanediyl Bismethanethiosulfonate in different environments. Molecular modeling studies have revealed insights into its interaction with biological targets, such as proteins and nucleic acids. These studies are crucial for understanding how the compound might be incorporated into drug molecules designed to interact with specific receptors or enzymes. The computational approach also aids in optimizing synthetic routes to improve yield and purity.
The industrial application of 1,2-Ethanediyl Bismethanethiosulfonate extends beyond pharmaceuticals into agrochemicals and specialty chemicals. Its reactivity makes it a suitable candidate for synthesizing thiol-based compounds used as pesticides or herbicides. Additionally, its ability to form stable complexes with metal ions has implications for industrial processes involving metal recovery and purification.
In conclusion, 1,2-Ethanediyl Bismethanethiosulfonate (CAS No. 55-95-8) represents a fascinating compound with diverse applications across multiple scientific disciplines. Its unique structural features and reactivity make it a valuable tool for researchers investigating new therapeutic agents, materials science innovations, and industrial chemical processes. As research continues to uncover new possibilities for this compound, its significance in advancing chemical biology and pharmaceutical science is likely to grow.
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